Cas no 865592-89-8 (2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide)

2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide 化学的及び物理的性質
名前と識別子
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- 2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide
- Benzeneacetamide, 3,4-dimethoxy-N-[6-(1-pyrrolidinylsulfonyl)-2-benzothiazolyl]-
- F1420-1666
- 2-(3,4-dimethoxyphenyl)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
- 2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- 865592-89-8
- 2-(3,4-DIMETHOXYPHENYL)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE
- AKOS002051625
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- インチ: 1S/C21H23N3O5S2/c1-28-17-8-5-14(11-18(17)29-2)12-20(25)23-21-22-16-7-6-15(13-19(16)30-21)31(26,27)24-9-3-4-10-24/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,22,23,25)
- InChIKey: FACSNNRDOQYGFG-UHFFFAOYSA-N
- ほほえんだ: C1(CC(NC2=NC3=CC=C(S(N4CCCC4)(=O)=O)C=C3S2)=O)=CC=C(OC)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 461.10791319g/mol
- どういたいしつりょう: 461.10791319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 725
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 134Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1420-1666-5μmol |
2-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
865592-89-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1420-1666-4mg |
2-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
865592-89-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1420-1666-2mg |
2-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
865592-89-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1420-1666-5mg |
2-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
865592-89-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1420-1666-20μmol |
2-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
865592-89-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1420-1666-10mg |
2-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
865592-89-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1420-1666-40mg |
2-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
865592-89-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1420-1666-2μmol |
2-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
865592-89-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1420-1666-1mg |
2-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
865592-89-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1420-1666-50mg |
2-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-yl]acetamide |
865592-89-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamideに関する追加情報
Comprehensive Overview of 2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide (CAS No. 865592-89-8)
The compound 2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide (CAS No. 865592-89-8) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique benzothiazole core, coupled with dimethoxyphenyl and pyrrolidine sulfonyl moieties, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given its ability to interact with biological targets.
In recent years, the demand for small-molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. 2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide aligns with this trend, as its multi-functional groups enable selective binding to proteins and receptors. This property has led to its exploration in neurodegenerative disease research, where modulating specific pathways could offer therapeutic benefits. Additionally, its sulfonamide component is known for enhancing bioavailability, a critical factor in drug development.
The synthesis of CAS No. 865592-89-8 involves sophisticated organic chemistry techniques, including cross-coupling reactions and sulfonylation. These methods ensure high purity and yield, which are essential for reproducible research outcomes. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, confirming its structural integrity and suitability for further studies. The growing interest in high-throughput screening has also highlighted the importance of such well-defined molecules in accelerating drug discovery pipelines.
From an industrial perspective, 2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide is often discussed in the context of intellectual property and patent landscapes. Companies and academic institutions are actively investigating its derivatives to expand their portfolios, particularly in areas like oncology and metabolic disorders. The compound’s structure-activity relationship (SAR) is a focal point for optimizing efficacy and reducing off-target effects, a common challenge in medicinal chemistry.
Environmental and regulatory considerations also play a role in the application of CAS No. 865592-89-8. While it is not classified as hazardous, its handling requires adherence to standard laboratory safety protocols. Researchers emphasize the importance of green chemistry principles in its synthesis to minimize waste and energy consumption, aligning with global sustainability goals. This approach not only enhances the compound’s appeal but also addresses the increasing scrutiny of chemical processes in the pharmaceutical industry.
In summary, 2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide represents a versatile and scientifically valuable molecule. Its potential spans multiple disciplines, from drug design to material innovation, making it a subject of ongoing investigation. As the scientific community continues to explore its properties, this compound is likely to remain at the forefront of cutting-edge research, offering new opportunities for breakthroughs in health and technology.
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